molecular formula C13H18ClN3O B1527911 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1311314-38-1

2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride

Cat. No. B1527911
CAS RN: 1311314-38-1
M. Wt: 267.75 g/mol
InChI Key: GNYLWAMIZHGTSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride” has been reported in the literature . Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is often used as a core structure in the synthesis of such compounds . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, featuring a benzyl-1H-pyrazol-4-yl group attached to an aminoethanol moiety . The empirical formula is C11H14ClN3 and the molecular weight is 223.70 .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, such as those investigated by Herrag et al. (2007), have been shown to act as effective corrosion inhibitors for steel in hydrochloric acid. These compounds reduce corrosion rates significantly, with the efficiency of inhibition increasing with compound concentration. This suggests potential industrial applications in protecting metal surfaces against corrosion (Herrag et al., 2007).

Antimicrobial Activity

The study by Hassan (2013) on pyrazoline and pyrazole derivatives indicates these compounds possess antimicrobial properties. They demonstrated effectiveness against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This underlines their potential in developing new antimicrobial agents (Hassan, 2013).

Antipsychotic Potential

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols by Wise et al. (1987) found that these compounds displayed antipsychotic-like profiles in animal behavioral tests. Notably, they did not interact with dopamine receptors, unlike many clinically available antipsychotic agents. This presents a unique avenue for the development of new antipsychotic medications (Wise et al., 1987).

Antitumor and Antifungal Activities

Titi et al. (2020) explored the synthesis of pyrazole derivatives and their bioactivities, identifying pharmacophore sites with antitumor, antifungal, and antibacterial properties. The structural characterization and theoretical calculations supported the biological activity findings, highlighting the therapeutic potential of such compounds (Titi et al., 2020).

properties

IUPAC Name

2-[(1-benzylpyrazol-4-yl)methylamino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c17-7-6-14-8-13-9-15-16(11-13)10-12-4-2-1-3-5-12;/h1-5,9,11,14,17H,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYLWAMIZHGTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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